Sp100 protein
Description
Historical Discovery and Initial Characterization of Sp100 Protein
The this compound was first identified using autoantibodies from patients diagnosed with primary biliary cirrhosis, an autoimmune disease frontiersin.orgwikipedia.org. Initial characterization revealed its "speckled" nuclear distribution, predominantly colocalizing with promyelocytic leukemia-nuclear bodies (PML-NBs) frontiersin.org. These early findings established Sp100 as a key component of these dynamic nuclear substructures. Further studies demonstrated that interferon (IFN) treatment enhanced the expression of Sp100, increasing both the size and number of Sp100-containing nuclear dots wikipedia.org.
Overview of this compound Family and Related Homologs
The human this compound is encoded by a single gene locus on chromosome 2q37.1, which gives rise to several alternatively spliced isoforms, including Sp100A, Sp100B, Sp100C, and Sp100HMG frontiersin.orgresearchgate.netresearchgate.netnih.gov. These isoforms share a common N-terminus involved in dimerization and localization to PML-NBs, but differ in their C-terminal regions, which contain distinct functional domains frontiersin.orgresearchgate.netnih.gov.
The this compound family also includes related homologs such as Sp110, Sp140, and Sp140L, which cluster with Sp100 on human chromosome 2 frontiersin.orgresearchgate.net. These family members are characterized by the presence of a nuclear localization signal and various functional domains, implicating them as chromatin "readers" researchgate.net. While functional protein domains are highly conserved, there can be significant amino acid identity differences between human and mouse homologs, necessitating studies in both species researchgate.netuniprot.org. Sp140L, for instance, recently evolved in primates and is not expressed in mice researchgate.net.
Key domains found in Sp100 isoforms and related homologs include:
HSR (Homogeneously Stained Region) domain: Involved in dimerization and nuclear dot targeting researchgate.netnih.gov.
HP1 (Heterochromatin Protein 1) binding domain: Facilitates interaction with HP1 proteins, linking PML-NBs to chromatin frontiersin.orgnih.govnih.govpnas.orguniprot.org.
SAND (Sp100, AIRE-1, NucP41/75, DEAF-1) domain: A DNA-binding domain found in Sp100B, Sp100C, and Sp100HMG, potentially involved in binding to unmethylated CpG dinucleotides frontiersin.orgnih.govnih.govwikipedia.org.
PHD (Plant Homeodomain) domain: Present in Sp100C and other family members, functions as a histone modification reader frontiersin.orgnih.gov.
Bromodomain (BRD): Also found in Sp100C and other family members, recognizes acetylated lysine (B10760008) residues on histones frontiersin.orgnih.gov.
HMG (High Mobility Group) domain: Found in Sp100HMG, exhibits DNA-binding capacity frontiersin.orgnih.govpnas.org.
CARD (Caspase Activation and Recruitment Domain): Present in Sp100 and Sp110, involved in protein-protein interactions and innate immune signaling researchgate.netbiorxiv.org.
Sp100 proteins undergo extensive post-translational modifications (PTMs), including SUMOylation, which is considered crucial for nuclear body interactions and may regulate the functional interplay between nuclear bodies and chromatin frontiersin.orgnih.govnih.govgenecards.orguniprot.orgrupress.org.
Here is a summary of some key domains in Sp100 isoforms:
| Domain Name | Location in Isoforms | Function |
| HSR | All isoforms | Dimerization, PML-NB targeting |
| HP1 Binding | All isoforms | Interaction with HP1 proteins |
| SAND | Sp100B, C, HMG | DNA binding, potentially to unmethylated CpG |
| PHD | Sp100C, Sp110, Sp140 | Histone modification reading |
| Bromodomain | Sp100C, Sp110, Sp140 | Recognition of acetylated histones |
| HMG | Sp100HMG | DNA binding |
| CARD | Sp100, Sp110 | Protein-protein interactions, innate immune signaling |
(Note: This is a static table based on the information provided. Interactive features are not supported in this format.)
Significance of this compound in Nuclear Organization and Cellular Function
Sp100 is a major constituent of PML-NBs, also known as nuclear dots (NDs) or PML oncogenic domains (PODs) nih.govrupress.orgnih.govmolbiolcell.org. These dynamic nuclear substructures are involved in a wide range of cellular processes, including genome stability, epigenetic regulation of chromatin, antiproliferation, senescence, apoptosis, and antiviral immunity frontiersin.orgnih.govuniprot.orgmolbiolcell.org.
Sp100's association with PML-NBs and its various functional domains highlight its significance in nuclear organization and function. It interacts with heterochromatin proteins like HP1, suggesting a link between PML-NBs and the chromatin compartment nih.govpnas.orguniprot.orggenecards.orguniprot.org. Sp100 can act as a transcriptional coactivator or corepressor, influencing the expression of both cellular and viral genes frontiersin.orggenecards.orguniprot.org. Its role in transcriptional regulation is mediated through its DNA-binding domains and interactions with other transcription factors and chromatin proteins frontiersin.orgnih.govgenecards.orguniprot.org.
Sp100 is also involved in the host immune response, particularly against viral infections frontiersin.orguniprot.orgnih.govresearchgate.net. It can restrict the replication of various DNA viruses, and its expression is enhanced by interferons wikipedia.orgnih.govresearchgate.net. Viruses, in turn, have evolved mechanisms to counteract Sp100's antiviral activity, often by targeting or dispersing it from PML-NBs frontiersin.orgnih.govresearchgate.net.
Furthermore, Sp100 has been implicated in the regulation of cell growth, differentiation, and apoptosis nih.govuniprot.orgspandidos-publications.com. Studies suggest a role for Sp100 as a tumor suppressor, with reduced levels potentially leading to senescence and malignant transformation nih.govspandidos-publications.com.
Academic Research Trajectories in this compound Studies
Academic research on this compound continues to explore its multifaceted roles in cellular biology. Current trajectories focus on:
Detailed molecular mechanisms: Investigating the precise molecular interactions and mechanisms by which Sp100 isoforms and their domains regulate transcription, chromatin structure, and nuclear body dynamics frontiersin.orgnih.govresearchgate.net.
Role in disease pathogenesis: Further elucidating the involvement of Sp100 in autoimmune diseases like primary biliary cirrhosis and in various cancers wikipedia.orgnih.govgenecards.orgnih.govspandidos-publications.com.
Antiviral defense mechanisms: Understanding how Sp100 restricts viral infection and how viruses evade this restriction frontiersin.orgnih.govresearchgate.net.
Post-translational modifications: Analyzing the impact of SUMOylation and other PTMs on Sp100 function, localization, and interactions frontiersin.orgnih.govnih.govgenecards.orguniprot.orgrupress.org.
Functional interplay with other nuclear body components: Exploring the collaborative roles of Sp100 with PML and other PML-NB associated proteins like Daxx nih.govnih.govmolbiolcell.org.
Therapeutic potential: Identifying potential pharmacological targets based on Sp100's involvement in disease pathways frontiersin.org.
Research utilizes various techniques, including molecular biology, cell imaging, proteomics, and genomic studies, to gain a comprehensive understanding of Sp100's functions and its implications in health and disease frontiersin.orgnih.govmolbiolcell.orgbiorxiv.org.
Here are some examples of research findings related to Sp100:
| Research Area | Key Finding | Source |
| Transcriptional Regulation | Sp100 can act as a transcriptional coactivator or corepressor of ETS1 and ETS2. genecards.orguniprot.org | genecards.orguniprot.org |
| Antiviral Activity | Sp100 restricts the replication of various DNA viruses, including herpesviruses and HPV. frontiersin.orgnih.govresearchgate.netplos.org | frontiersin.orgnih.govresearchgate.netplos.org |
| Tumor Suppression | Reduced Sp100 levels can lead to senescence and malignant transformation in fibroblasts. nih.gov | nih.gov |
| Nuclear Body Dynamics | Sp100 is a major component of PML-NBs and its recruitment to these bodies is regulated during mitosis. molbiolcell.org | molbiolcell.org |
| Chromatin Interaction | Sp100 interacts with HP1 proteins, linking PML-NBs to heterochromatin. nih.govpnas.orguniprot.orggenecards.orguniprot.org | nih.govpnas.orguniprot.orggenecards.orguniprot.org |
| SUMO Modification | Sp100 is covalently modified by SUMO-1, which is important for nuclear body interactions. frontiersin.orgnih.govgenecards.orguniprot.orgrupress.org | frontiersin.orgnih.govgenecards.orguniprot.orgrupress.org |
(Note: This is a static table based on the information provided. Interactive features are not supported in this format.)
Properties
CAS No. |
135844-47-2 |
|---|---|
Molecular Formula |
C9H14O4 |
Synonyms |
Sp100 protein |
Origin of Product |
United States |
Isoform Specific Domain Variations and Their Predicted Functional Implications
Alternative splicing of the SP100 gene results in the production of several isoforms, including Sp100A, Sp100B, Sp100C, and Sp100HMG, which share the common N-terminal domain architecture but differ in their C-terminal sequences researchgate.netfrontiersin.orgbiorxiv.org. These C-terminal variations introduce additional functional domains that are predicted to confer distinct properties and influence the specific roles of each isoform within the nucleus researchgate.netfrontiersin.orgbiorxiv.org.
| Isoform | Shared N-terminus (aa 1-477) | Additional C-terminal Domains | Predicted Functional Implications |
| Sp100A | Present | None (shortest isoform) | Primarily involved in potentiating transcription; localization to PML-NBs biorxiv.org |
| Sp100B | Present | SAND domain (aa 603-676) | DNA binding (particularly to unmethylated CpG DNA); transcriptional regulation (often repressive) researchgate.netasm.orgfrontiersin.orgbiorxiv.org |
| Sp100C | Present | SAND domain (aa 603-676), PHD domain (aa 696-754), Bromodomain (aa 762-878) | DNA binding, interaction with chromatin modifications (histone marks), transcriptional regulation (often repressive), potential role in chromatin compaction nih.govfrontiersin.orgbiorxiv.orgebi.ac.uk |
| Sp100HMG | Present | SAND domain (aa 603-676), HMG domains (HMG1: aa 682-754, HMG2: aa 768-838), Coiled-coil domain (aa 843-879) | DNA binding (via SAND and HMG domains), transcriptional regulation (often repressive) nih.govresearchgate.netfrontiersin.orgbiorxiv.org |
Note: Amino acid ranges for isoform-specific domains are approximate and based on available data.
The presence of the SAND (Sp100, AIRE-1, NucP41/75, and DEAF-1) domain in Sp100B, Sp100C, and Sp100HMG isoforms is particularly significant nih.govresearchgate.netfrontiersin.org. The SAND domain is known to mediate direct DNA binding, allowing these isoforms to interact with chromatin independently of other proteins like HP1 researchgate.netasm.org. This DNA-binding capability is thought to contribute to their roles in transcriptional regulation, which can differ from that of Sp100A researchgate.netbiorxiv.org.
Sp100C possesses additional domains, a Plant Homeodomain (PHD) and a Bromodomain (BRD) nih.govfrontiersin.orgbiorxiv.org. PHD domains are often involved in recognizing specific histone modifications, while bromodomains bind to acetylated lysine (B10760008) residues on histones and other proteins ebi.ac.uk. The presence of these domains suggests that Sp100C may play a role in chromatin-mediated regulation by interacting with specific epigenetic marks frontiersin.orgebi.ac.uk. Research indicates that Sp100C can participate in chromatin compaction frontiersin.org.
The Sp100HMG isoform contains High Mobility Group (HMG) domains, which are also known for their DNA-binding properties and ability to bend DNA nih.govfrontiersin.orgbiorxiv.org. This further supports a role for Sp100HMG in directly influencing chromatin structure and gene expression nih.govbiorxiv.org.
Sp100 Protein Structure and Domain Architecture
Overview of Canonical Sp100 Protein Domains
The canonical domains found in Sp100 proteins contribute to their diverse functions in chromatin-dependent transcriptional control and association with nuclear bodies. wikipedia.orgembl-heidelberg.de
SAND Domain (Sp100, AIRE-1, NucP41/75, DEAF-1 Shared Domain)
The SAND domain is a conserved region of approximately 80 amino acids found in a number of nuclear proteins involved in chromatin-dependent transcriptional control, including Sp100, AIRE-1, NucP41/75, and DEAF-1. wikipedia.orgembl-heidelberg.deebi.ac.uk In Sp100, the SAND domain is present in isoforms Sp100B, Sp100C, and Sp100HMG. frontiersin.orgasm.org Although its precise function is still being determined, the SAND domain is thought to be a DNA-binding domain despite its beta structure. wikipedia.org Structural studies of the Sp100b SAND domain reveal a novel alpha/beta fold consisting of a five-stranded antiparallel beta-sheet and four alpha-helices. wikipedia.orgembl-heidelberg.denih.gov A conserved KDWK sequence motif is located within a positively charged alpha-helical surface patch, which has been mapped as a potential DNA binding surface. embl-heidelberg.denih.gov The SAND domain has been shown to preferentially bind to unmethylated CpG dinucleotides, which are commonly found in foreign DNA. frontiersin.org
PHD Domain (Plant Homeodomain)
The Plant Homeodomain (PHD) finger is a cysteine-rich, zinc-finger-like motif found in nuclear proteins involved in epigenetics and chromatin-mediated transcriptional regulation. embl.deresearchgate.net The PHD finger binds two zinc ions and is structurally related to the RING finger and FYVE finger. embl.de In Sp100, a PHD finger is present in the Sp100C isoform, located in its C-terminal region. nih.govfrontiersin.orgnih.gov PHD fingers are thought to function as protein-protein interaction domains and can be important for the assembly or activity of multicomponent complexes involved in transcriptional regulation. embl.de Studies on Sp100C suggest its PHD domain binds to repressive chromatin but can tolerate activating epigenetic marks, with the exception of H3K4me and H3T6p. frontiersin.org
Bromodomain
The bromodomain is a protein interaction module approximately 110 amino acids in length that recognizes and binds to acetylated lysine (B10760008) residues on histone tails and other proteins. encyclopedia.pubmdpi.comnih.gov This recognition plays a critical role in orchestrating protein and DNA complexes at chromatin and is often associated with transcriptional activation. encyclopedia.pubmdpi.com The bromodomain forms a bundle of four alpha-helices (αZ, αA, αB, and αC) with interhelical loops creating a hydrophobic pocket that accommodates acetyllysine modifications. encyclopedia.pubmdpi.comnih.gov A bromodomain is present in the Sp100C isoform, located in its C-terminal region adjacent to the PHD domain. nih.govfrontiersin.orgnih.gov It is speculated that the Sp100C bromodomain interacts with acetylated histones or other acetylated protein partners. nih.gov The PHD and bromodomain cassette found in some proteins, including Sp100C, functions in histone recognition. encyclopedia.pubresearchgate.net
High Mobility Group (HMG) Domains
High Mobility Group (HMG) domains are DNA-binding domains found in a variety of proteins involved in chromatin structure and function. frontiersin.orgpnas.org In Sp100, HMG domains are present in the Sp100HMG isoform. nih.govfrontiersin.orgnih.gov Sp100HMG contains a region with significant sequence similarity to HMG1 protein. researchgate.netpnas.org This HMG-1-like domain exhibits DNA-binding activity in vitro. nih.govpnas.org The presence of HMG domains in Sp100HMG suggests a potential direct association of this Sp100 variant with chromatin through DNA binding. pnas.org
Sp100 Dimerization Domains
Sp100 proteins are known to dimerize, and this dimerization is important for their localization to PML-NBs. frontiersin.orgresearchgate.netnih.gov The N-terminus of Sp100 isoforms, specifically within the first 477 amino acids, contains a dimerization domain. frontiersin.orgresearchgate.netnih.gov A region within the N-terminus, termed the HSR (homogeneously staining region) domain, coincides with an Sp100 homodimerization domain and is also involved in targeting to nuclear dots. nih.govebi.ac.uk Sequences similar to the HSR domain are found in other proteins like AIRE and Sp140. ebi.ac.ukresearchgate.net
Structural Determinants for this compound Subcellular Localization
The subcellular localization of this compound isoforms is primarily nuclear, in accordance with the presence of a nuclear localization signal (NLS) within their shared N-terminus. researchgate.netnih.gov Differences in the C-terminal domain architecture of the Sp100 variants contribute to distinct subnuclear localization patterns. frontiersin.orgresearchgate.net The dimerization domain, which overlaps with the HSR domain, is crucial for targeting Sp100 to PML-NBs. researchgate.netnih.govebi.ac.uk While a functional NLS is required for SUMOylation, it is not necessary for nuclear import or targeting to nuclear dots. nih.govresearchgate.net The association of Sp100 with PML-NBs is a key aspect of its localization. nih.govwikipedia.org The interaction with HP1 proteins, mediated by a PXVXL motif near the SUMO conjugation site, also plays a role in the localization of Sp100 to PML-NBs and its association with chromatin. wikipedia.orgfrontiersin.orgasm.orgwikidoc.orgnih.gov SUMOylation of Sp100 can enhance the stability of its interaction with HP1. nih.govasm.orgnih.gov The specific C-terminal domains, such as the HMG domain in Sp100HMG and the PHD-bromodomain cassette in Sp100C, can lead to altered subnuclear localization compared to Sp100A, indicating that these domains dictate their participation in different chromatin-related processes. frontiersin.orgresearchgate.net
Here is a summary table of the canonical this compound domains:
| Domain Name | Location in Isoforms | Proposed Function(s) | Structural Features |
| SAND (Sp100, AIRE-1, NucP41/75, DEAF-1) | Sp100B, Sp100C, Sp100HMG | DNA binding (preferentially unmethylated CpGs), Chromatin-dependent transcriptional control | Novel alpha/beta fold, five-stranded antiparallel beta-sheet, four alpha-helices, conserved KDWK motif |
| PHD (Plant Homeodomain) | Sp100C | Protein-protein interaction, Chromatin-mediated transcriptional regulation, Binds repressive chromatin | Cysteine-rich, zinc-finger-like motif, binds two zinc ions |
| Bromodomain | Sp100C | Recognition of acetylated lysine residues (histones and other proteins), Transcriptional activation | Bundle of four alpha-helices, hydrophobic pocket for acetyllysine |
| High Mobility Group (HMG) | Sp100HMG | DNA binding, Association with chromatin | Sequence similarity to HMG1 protein |
| Dimerization / HSR (Homogeneously Staining Region) | N-terminus (all isoforms) | Protein dimerization, Targeting to PML-NBs | Novel protein motif (HSR domain) |
Nuclear Localization Signal (NLS) Identification and Function
The nuclear localization signal (NLS) is a specific amino acid sequence that targets a protein for import into the cell nucleus wikipedia.org. In Sp100, a functional NLS has been mapped to the C-terminus of the shared N-terminal region, specifically between amino acids 444 and 450 researchgate.netresearchgate.netfrontiersin.orgresearchgate.net. This NLS is essential and sufficient for the nuclear import of Sp100 researchgate.net.
Research has demonstrated that mutation of a key lysine residue (K447E in rat Sp100, corresponding to a conserved residue in human Sp100) within this region can significantly abolish nuclear localization researchgate.net. While the NLS is required for SUMOylation, SUMO modification itself is not necessary for nuclear import or targeting to nuclear bodies genecards.orgnih.govuniprot.org. This suggests that the NLS primarily mediates the initial entry into the nucleus, while other domains or interactions govern subsequent localization within nuclear subdomains like PML-NBs.
The Sp100 NLS appears to be a classical NLS, recognized by the nuclear transport machinery, likely involving importin proteins wikipedia.orgplos.org. The precise sequence and type (e.g., monopartite or bipartite) of the Sp100 NLS have been investigated, with evidence pointing to a critical arginine/lysine-rich element involved in binding to importin receptors plos.org.
Nuclear Body Targeting Sequences
Sp100 is a major constituent of PML-NBs, and specific sequences within the protein are responsible for this subnuclear localization genecards.orgnih.govnih.gov. A dedicated PML NB-targeting signal has been mapped within the N-terminal region of Sp100, spanning approximately amino acids 29 to 152 researchgate.netresearchgate.net. This region overlaps with the dimerization domain, suggesting a link between Sp100 self-association and its recruitment to nuclear bodies nih.govebi.ac.uk.
Studies using truncated Sp100 constructs have shown that the N-terminal region containing this targeting signal is necessary for enrichment in PML-NBs researchgate.net. Deletion of the HSR (homogeneously-staining region) PML-NB targeting domain abrogates localization to these structures biorxiv.org. While the NLS ensures entry into the nucleus, the nuclear body targeting sequences mediate the specific accumulation of Sp100 within PML-NBs. The interaction with PML protein, another core component of these bodies, is also crucial for Sp100's localization to PML-NBs genecards.orgnih.gov. This interaction is influenced by SUMO modification, particularly of PML genecards.orgnih.govfrontiersin.org.
Subcellular Localization and Dynamic Organization of Sp100 Protein
Sp100 Protein as a Core Component of Promyelocytic Leukemia Nuclear Bodies (PML-NBs)
Sp100, along with PML protein, constitutes a major structural component of PML-NBs. researchgate.netnih.gov Its characteristic "speckled" nuclear distribution largely overlaps with PML-NBs. frontiersin.org The integrity and function of these nuclear bodies are closely linked to the presence and proper localization of both PML and Sp100 proteins. genecards.orgencyclopedia.pub
Historical Context and Nomenclature of PML-NBs (e.g., Nuclear Dots, ND10, PODs)
PML-NBs have been observed for decades and have been referred to by various names throughout the history of cell biology research. Initially identified as nuclear dense granular bodies by electron microscopy, they were sometimes called "nuclear dots". uantwerpen.be Based on their typical appearance as approximately 10 discrete loci per nucleus in various cultured cells, they were designated as ND10 (Nuclear Domain 10). encyclopedia.pub Another term used is PODs (PML Oncogenic Domains), reflecting their association with the PML oncoprotein and their disruption in acute promyelocytic leukemia (APL). nih.govuantwerpen.benih.gov The current widely accepted nomenclature is Promyelocytic Leukemia Nuclear Bodies (PML-NBs), acknowledging the essential role of the PML protein as the scaffold for these structures. uantwerpen.benih.govoup.com
Co-localization of this compound with Other PML-NB Constituents
This compound predominantly co-localizes with PML protein within PML-NBs. frontiersin.orgresearchgate.netpnas.org This co-localization is a defining feature of these nuclear bodies. Beyond PML, Sp100 has been shown to interact and co-localize with other proteins that are either constitutive or transient components of PML-NBs. Notably, Sp100 interacts with members of the heterochromatin protein 1 (HP1) family, suggesting a link between PML-NBs and the chromatin compartment. nih.govasm.orgpnas.org SUMO (Small Ubiquitin-like Modifier) is another key protein that co-localizes with PML-NBs, and both PML and Sp100 are covalently modified by SUMO-1, which is considered crucial for nuclear body interactions and dynamics. biologists.comnih.govgenecards.orgpnas.org Other proteins reported to co-localize with PML protein and, by extension, often with Sp100 within PML-NBs include Daxx, the Bloom's syndrome gene product (BLM), and NDP55. biologists.com The composition of PML-NBs, and thus the co-localization partners of Sp100, can vary depending on the cell type, cell cycle phase, and cellular stimuli. nih.govnih.govresearchgate.net
Here is a table summarizing some key proteins known to co-localize with Sp100 within PML-NBs:
| Protein Name | Role/Function | Reference(s) |
| PML (TRIM19) | Scaffold protein of PML-NBs | frontiersin.orggenecards.orguantwerpen.benih.gov |
| SUMO-1 | Post-translational modifier, crucial for NB dynamics | biologists.comnih.govgenecards.orgpnas.orgnih.gov |
| HP1 (HP1α/CBX5, HP1β/CBX1, HP1γ/CBX3) | Heterochromatin protein, involved in chromatin structure | nih.govasm.orgpnas.org |
| Daxx | Transcriptional corepressor, histone chaperone | biologists.comnih.govasm.orgnih.gov |
| BLM | Bloom's syndrome protein, involved in DNA repair | biologists.comnih.gov |
Dynamics of this compound within PML-NBs
PML-NBs are dynamic structures, and their protein components, including Sp100, exhibit specific mobility and exchange characteristics within the nucleus. frontiersin.orgbiologists.combiologists.com
This compound Mobility and Exchange Rates within Nucleoplasm
Studies using techniques like Fluorescence Recovery After Photobleaching (FRAP) have provided insights into the mobility of this compound. Compared to highly mobile proteins freely diffusing in the nucleoplasm, Sp100, similar to PML, is considered relatively immobile within the nucleoplasm and when bound within PML-NBs. usherbrooke.caresearchgate.netrupress.org This relative immobility suggests that Sp100, along with PML, contributes to the structural integrity of these subnuclear domains. usherbrooke.carupress.org However, despite being relatively immobile compared to freely diffusing proteins, Sp100 does exchange between the PML-NB-bound state and the nucleoplasmic pool. FRAP experiments have shown that Sp100 exchanges at PML-NBs, although at a slower rate than some other transient PML-NB components like Daxx or BLM. nih.govbiologists.com One study indicated that Sp100 exchanges at least five times faster at NBs than PML proteins. biologists.com
Remodeling of PML-NBs and this compound Distribution During Cell Cycle Progression
The number and morphology of PML-NBs, and consequently the distribution of Sp100, vary throughout the cell cycle. nih.govnih.govresearchgate.net During interphase, Sp100 largely co-localizes with PML in discrete nuclear bodies. researchgate.net However, during mitosis, PML-NBs undergo dramatic rearrangements. nih.govresearchgate.net PML protein forms larger aggregates referred to as mitotic accumulations of PML protein (MAPPs). researchgate.netresearchgate.net During mitosis, PML-NB components such as SUMO-1 and Sp100 are lost from these structures. researchgate.netnih.gov As cells exit mitosis and enter G1 phase, new PML-NBs re-form. researchgate.net The re-establishment of PML-NBs in daughter nuclei involves the sequential accumulation of components, with Sp100 and SUMO-1 associating before Daxx. researchgate.net
Sp100 Protein Post Translational Modifications
SUMOylation of Sp100 Protein
SUMOylation is a major post-translational modification of Sp100, involving the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins. nih.govnih.gov This process is critical for regulating the dynamics of the PML nuclear bodies (NBs), where Sp100 is a primary constituent. nih.gov The integrity of these nuclear structures is compromised when SUMOylation of Sp100 and PML is abrogated, for instance, during infection by certain DNA viruses. nih.gov
The process of SUMOylation involves a sequential enzymatic cascade. The SUMO peptide is first activated by an E1 activating enzyme (a heterodimer of SAE1 and SAE2), then transferred to an E2 conjugating enzyme, and finally attached to the target protein, often with the help of an E3 ligase. nih.gov
SUMOylation Site: The primary site for SUMO-1 conjugation on the this compound has been mapped to a specific lysine (B10760008) residue. Studies using site-directed mutagenesis, where this lysine is replaced with an arginine (K297R), have shown a complete lack of SUMO modification, confirming its essential role. researchgate.netresearchgate.net
Conjugating and Ligating Enzymes: The sole E2 conjugating enzyme responsible for transferring SUMO to substrate proteins, including Sp100, is Ubc9. nih.govnih.gov The SUMOylation of Sp100 can be further enhanced by the action of a SUMO E3 ligase. The nucleoporin RanBP2 has been identified as a SUMO E3 ligase that increases the efficiency of Sp100 SUMOylation. nih.gov Interestingly, the SUMOylation of Ubc9 itself can enhance its conjugating activity towards Sp100, which contains a SUMO-interacting motif (SIM). nih.govresearchgate.net
| Modification Site & Enzymes | Description |
| Primary SUMOylation Site | Lysine 297 (K297) is the major residue for SUMO-1 attachment. |
| E2 Conjugating Enzyme | Ubc9 is the essential enzyme that transfers the SUMO moiety to Sp100. nih.govnih.gov |
| E3 Ligase | RanBP2 functions as a SUMO E3 ligase, enhancing the SUMOylation of Sp100. nih.gov |
SUMOylation plays a nuanced role in determining the fate and location of Sp100 within the nucleus. While it is not strictly required for the initial nuclear import of Sp100 or its targeting to nuclear dots, it is crucial for the proper assembly and structural integrity of these domains. nih.govresearchgate.net The disruption of Sp100 SUMOylation is directly linked to the disassembly of NBs. nih.gov Furthermore, SUMOylation appears to be involved in a crosstalk with the ubiquitin-proteasome system. Some SUMOylated Sp100 species can become polyubiquitinated, which targets them for degradation by the proteasome. rupress.org This suggests that SUMOylation can indirectly influence this compound stability.
A key function of Sp100 SUMOylation is to modulate its interactions with other proteins, thereby influencing the composition and dynamics of PML nuclear bodies. nih.govnih.gov
Interaction with HP1 Proteins: SUMO-1 modification of Sp100 significantly enhances the stability of its interaction with members of the Heterochromatin Protein 1 (HP1) family, such as HP1α. frontiersin.orgnih.gov This connection provides a link between PML nuclear bodies and the chromatin compartment, suggesting a role for SUMOylated Sp100 in chromatin-mediated processes. nih.gov
Nuclear Body Integrity: The covalent attachment of SUMO-1 to both PML and Sp100 is considered a critical event for maintaining the structural integrity of the NBs. nih.gov Viral proteins that disrupt NBs, such as ICP0 from Herpes Simplex Virus and IE1 from Cytomegalovirus, do so by specifically abrogating the SUMO-1 modification of PML and Sp100. nih.gov This highlights the central role of SUMOylation in the dynamic assembly and disassembly of these nuclear domains in response to cellular signals like viral infection. nih.gov
| Interacting Partner | Effect of Sp100 SUMOylation | Functional Consequence |
| HP1α | Enhances the stability of the Sp100-HP1α complex. nih.gov | Links nuclear bodies to chromatin compartments, potentially regulating gene expression. nih.gov |
| PML | SUMOylation of both Sp100 and PML is required for NB integrity. nih.gov | Essential for the assembly and maintenance of PML nuclear bodies. nih.gov |
Other Identified or Predicted Post-Translational Modifications of this compound
Beyond SUMOylation, Sp100 is subject to other PTMs that contribute to its regulation and function. Proteomic studies have confirmed that Sp100 can be both phosphorylated and acetylated. frontiersin.org
Sp100 has been identified as an acidic, phosphorylated nuclear protein. biologists.com The phosphorylation status of Sp100 can vary between its different splice variants. For example, one variant, SpAlt-C, lacks a putative casein kinase II phosphorylation site that is present in the main this compound, suggesting that different isoforms may be subject to distinct regulatory mechanisms via phosphorylation. biologists.com
Acetylation, the addition of an acetyl group, is another PTM that Sp100 undergoes. frontiersin.org The presence of a bromodomain in some Sp100 splice variants, such as Sp100C, suggests a mechanism by which this modification could be functionally relevant. nih.govmdpi.com Bromodomains are known to be "readers" of acetylated lysines, particularly on histones. mdpi.com This implies that Sp100, through its bromodomain, may interact with acetylated proteins, including histones, thereby playing a role in chromatin-dependent transcriptional regulation. nih.govmdpi.com Studies have also shown that the depletion of Sp100 can lead to increased levels of acetylated histone H4 on certain viral promoters, indicating that Sp100 is involved in regulating histone acetylation levels and, consequently, gene expression. researchgate.net
Regulatory Mechanisms Governing
The functional plasticity of the this compound is intricately controlled by a variety of post-translational modifications (PTMs). These modifications are dynamic and are regulated by a complex interplay of enzymes and signaling pathways that respond to cellular cues, such as interferon stimulation and viral infections. The primary PTMs identified on Sp100 include SUMOylation, phosphorylation, ubiquitination, and acetylation. The regulatory mechanisms governing these modifications are crucial for determining Sp100's subcellular localization, protein-protein interactions, and its role in transcriptional regulation and intrinsic immunity.
SUMOylation
SUMOylation is the most extensively studied PTM of Sp100 and is critical for its localization to PML nuclear bodies and for many of its functions. frontiersin.org
Enzymatic Cascade: The covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to Sp100 follows a canonical enzymatic cascade. The process is initiated by a SUMO-activating enzyme (E1), followed by a SUMO-conjugating enzyme (E2), Ubc9. genecards.org The final transfer of SUMO to the target lysine residue on Sp100 can be facilitated by a SUMO E3 ligase.
Key Regulators:
Ubc9: This E2 enzyme is essential for the SUMOylation of Sp100. genecards.org
PML: The promyelocytic leukemia (PML) protein, the organizer of PML nuclear bodies, has been shown to possess SUMO E3 ligase activity and is crucial for the efficient SUMOylation of Sp100 within these nuclear subdomains. Depletion of PML significantly reduces Sp100 SUMOylation. frontiersin.org
RanBP2: The Ran-binding protein 2 (RanBP2), a component of the nuclear pore complex, has also been identified as a SUMO E3 ligase that can enhance the SUMOylation of Sp100.
Target Site: The primary site of SUMOylation on Sp100 has been mapped to lysine 297 (K297). nih.gov
Regulation by Interferon: Interferons (IFNs) are potent inducers of Sp100 gene expression. wikipedia.org Increased levels of this compound upon IFN treatment lead to a corresponding increase in SUMOylated Sp100, highlighting a transcriptional level of control over this PTM. frontiersin.org
Phosphorylation
Phosphorylation of Sp100 is emerging as a key regulatory mechanism, particularly in response to cytokine signaling.
Signaling Pathway: Type I interferons, specifically IFN-β, have been shown to induce the phosphorylation of the Sp100A isoform. This process is mediated through the phosphatidylinositol 3-kinase (PI3K) signaling pathway.
Specific Kinases and Sites: While the specific kinase downstream of the PI3K pathway that directly phosphorylates Sp100 has not been definitively identified, mass spectrometry analysis has revealed several phosphorylation sites on Sp100A. Notably, phosphorylation at Serine 188 (S188) is increased in response to IFN-β treatment. This phosphorylation event is linked to the nuclear import of cytosolic Sp100A.
Functional Impact: The IFN-induced phosphorylation of Sp100A appears to be a prerequisite for its nuclear translocation, where it can then be SUMOylated and participate in nuclear functions.
Ubiquitination
Ubiquitination of Sp100 is primarily associated with its proteasomal degradation, acting as a mechanism to control this compound levels.
SUMO-Targeted Ubiquitination: A major regulatory mechanism for Sp100 degradation involves a crosstalk between SUMOylation and ubiquitination. Poly-SUMOylated Sp100 is recognized by SUMO-targeted ubiquitin ligases (STUbLs), which then catalyze the attachment of ubiquitin chains, marking the protein for degradation by the proteasome.
RNF4: The E3 ubiquitin ligase RNF4 is a key STUbL involved in this process. Following prolonged interferon treatment, which leads to increased SUMOylation of Sp100, RNF4 mediates the ubiquitination and subsequent proteasomal degradation of SUMOylated Sp100. frontiersin.orgnih.gov This creates a negative feedback loop to control the levels of IFN-induced Sp100.
Viral E3 Ligases: During certain viral infections, such as with herpes simplex virus 1 (HSV-1), the viral E3 ubiquitin ligase ICP0 can target Sp100 isoforms for degradation, representing a viral strategy to counteract this host restriction factor. nih.gov
Acetylation
The regulation of Sp100 acetylation is the least understood among its PTMs. While proteomic studies have confirmed that Sp100 can be acetylated, the specific enzymes responsible for this modification have not yet been clearly identified. frontiersin.org
Potential for Regulation: Some isoforms of Sp100, such as Sp100C, contain a bromodomain, which is a protein module known to recognize acetylated lysine residues. nih.gov This suggests that Sp100C may interact with acetylated proteins, including histones, or that its function could be regulated by its own acetylation status. Furthermore, studies have shown that depletion of Sp100 can lead to changes in the acetylation levels of histones at viral promoters, indicating a role for Sp100 in chromatin modification pathways. researchgate.net However, the direct regulation of Sp100 by acetyltransferases and deacetylases remains an area for future investigation.
Crosstalk and Integration of PTMs
The regulation of Sp100 is not governed by individual PTMs in isolation but rather by a complex crosstalk between them.
Phosphorylation-SUMOylation Crosstalk: As mentioned, IFN-induced phosphorylation of cytosolic Sp100A is a key step for its nuclear import. Since SUMOylation is a nuclear event, this spatial regulation creates a clear dependency of SUMOylation on prior phosphorylation.
SUMOylation-Ubiquitination Crosstalk: The degradation of Sp100 is a prime example of PTM crosstalk, where SUMOylation at K297 acts as a signal for RNF4-mediated ubiquitination and subsequent removal by the proteasome. frontiersin.org This sequential modification ensures a tightly controlled turnover of the protein, particularly in the context of the interferon response.
Interactive Data Tables
Table 1: Key Enzymes Regulating Sp100 Post-Translational Modifications
| Modification | Enzyme Class | Specific Enzyme(s) | Role in Sp100 Regulation |
| SUMOylation | E2 Conjugating Enzyme | Ubc9 | Covalently attaches SUMO to Sp100. |
| E3 Ligase | PML | Promotes SUMOylation of Sp100 within PML-NBs. frontiersin.org | |
| E3 Ligase | RanBP2 | Enhances SUMOylation of Sp100. | |
| Phosphorylation | Signaling Pathway | PI3K Pathway | Mediates IFN-β induced phosphorylation of Sp100A. |
| Ubiquitination | E3 Ligase (STUbL) | RNF4 | Mediates ubiquitination of SUMOylated Sp100 for proteasomal degradation. frontiersin.orgnih.gov |
| Viral E3 Ligase | ICP0 (HSV-1) | Targets Sp100 for degradation during viral infection. nih.gov | |
| Acetylation | Acetyltransferases | Not yet identified | - |
| Deacetylases | Not yet identified | - |
Table 2: Summary of Regulatory Mechanisms for Sp100 PTMs
| PTM | Cellular Signal/Context | Key Regulatory Event | Consequence for Sp100 |
| SUMOylation | Basal state, IFN induction | Action of Ubc9 and E3 ligases (PML, RanBP2) | Localization to PML-NBs, interaction with other proteins. frontiersin.org |
| Phosphorylation | IFN-β treatment | Activation of PI3K signaling pathway | Phosphorylation at Ser188, promoting nuclear import. |
| Ubiquitination | Prolonged IFN treatment | RNF4-mediated ubiquitination of poly-SUMOylated Sp100 | Proteasomal degradation, negative feedback on IFN response. frontiersin.org |
| Viral Infection (e.g., HSV-1) | Action of viral E3 ligases like ICP0 | Degradation, evasion of intrinsic immunity. nih.gov |
Protein Protein Interaction Networks of Sp100 Protein
Interactions with Core PML-NB Components
Sp100 is a permanent resident of PML-NBs, and its association with other core components is fundamental to the structure and function of these nuclear bodies. researchgate.netplos.org
Association with PML Protein and Its Functional Consequences
Sp100 and PML (promyelocytic leukemia) protein are the major defining constituents of PML-NBs. researchgate.netpnas.orgnih.gov The interaction between Sp100 and PML is critical for the assembly and integrity of PML-NBs. researchgate.netplos.orgasm.org Both Sp100 and PML are covalently modified by Small Ubiquitin-like Modifier (SUMO) proteins, and this SUMOylation is considered crucial for nuclear body interactions and dynamics. frontiersin.orgresearchgate.netnih.govgenecards.org While SUMOylation is essential for the formation of mature PML-NBs by PML, it is not strictly required for Sp100's targeting to these bodies. researchgate.netasm.org However, SUMO modification of Sp100 does regulate its interactions with other proteins, such as HP1. asm.orgresearchgate.net Depletion of PML significantly reduces the SUMOylation of Sp100, suggesting that PML, which has SUMO E3 ligase activity, may directly or indirectly mediate Sp100 SUMOylation. frontiersin.org
The functional consequences of the Sp100-PML interaction are diverse, particularly in the context of the antiviral response. PML-NBs, scaffolded by PML and containing Sp100, act as dynamic nuclear substructures that regulate host immune defenses against pathogens. frontiersin.org Both PML and Sp100 contribute to restricting the replication of many DNA viruses. frontiersin.orgplos.orgasm.org For instance, in the case of human papillomavirus (HPV), PML is required for the nuclear retention and transcription of incoming viral genomes, while Sp100 acts as a restriction factor. plos.org Viruses have evolved strategies to counteract the antiviral activities of PML-NBs, often targeting PML and Sp100 for degradation or dispersal. asm.orgnih.gov The formation of repressive PML-NB-like structures on incoming viral DNA can depend on SUMO-interacting motifs (SIMs) present in antiviral proteins like PML, Sp100, and Daxx. asm.org
Interplay with Daxx Protein
Daxx (death domain-associated protein) is another protein that permanently resides within PML-NBs alongside PML and Sp100. researchgate.netplos.org Daxx is known as a multifunctional adaptor protein involved in both apoptosis and transcriptional regulation. nih.gov Like Sp100 and PML, Daxx can be SUMOylated, and its conserved SIMs facilitate interactions with SUMO-modified proteins, influencing transcriptional outcomes. researchgate.net The formation of repressive PML-NB-like structures associated with incoming viral DNA can involve the SIMs of Daxx, PML, and Sp100. asm.org Daxx can also localize to centromeric heterochromatin and exhibits transcriptional corepressor activity, which may be regulated by PML. nih.gov Research indicates that Daxx, along with ATRX and MORC3, can be recruited to incoming viral genomes even when Sp100 and PML are silenced. frontiersin.org
Interactions with Chromatin-Associated Proteins
Sp100 interacts with various chromatin-associated proteins, linking PML-NBs to the chromatin compartment and influencing gene expression through epigenetic mechanisms. nih.govnih.govnih.gov
Heterochromatin Protein 1 (HP1) Family Interactions and Functional Outcomes
Sp100 interacts physically and functionally with members of the Heterochromatin Protein 1 (HP1) family, which are non-histone chromosomal proteins. pnas.orgnih.govnih.gov This interaction provides a molecular link between PML-NBs and the chromatin compartment. nih.govnih.gov Sp100 interacts with HP1 proteins via a PXVXL motif. asm.org SUMOylation of Sp100 stabilizes its interaction with the C-terminal chromoshadow domain (CSD) found in HP1 proteins (HP1α/CBX5, HP1β/CBX1, and HP1γ/CBX3). frontiersin.orgasm.org This suggests that the functional interplay between Sp100, PML-NBs, and heterochromatin may be regulated by SUMO modification. nih.govresearchgate.net
Overexpression or interferon-induced expression of Sp100 enhances the recruitment of endogenous HP1 protein to PML-NBs. pnas.orgasm.org When tethered to a promoter, Sp100, including the Sp100HMG variant, and HP1 can behave as transcriptional repressors. pnas.orgnih.govpnas.org This repressive effect is thought to involve the recruitment of HP1 by Sp100, leading to chromatin condensation and gene silencing. asm.orgnih.gov Different HP1 isoforms (HP1α, HP1β, HP1γ) exhibit differential interactions with other proteins, and Sp100 has been reported to interact with all HP1 isoforms. nih.gov
| Interacting Protein | Sp100 Interaction Region | HP1 Interaction Region | Functional Outcome |
| HP1 Family | PXVXL motif | Chromoshadow Domain (CSD) | Transcriptional repression, Chromatin association |
Histone-Binding Partners
Sp100, particularly certain isoforms like Sp100C, contains domains such as the Plant Homeodomain (PHD) and Bromodomain (BRD) that are characteristic of chromatin proteins and can interact with histones. frontiersin.orgnih.gov The Sp100C PHD domain binds to repressive chromatin marks but tolerates activating marks, with the exception of H3K4me and H3T6p. frontiersin.org The presence of these domains suggests that Sp100 can directly interact with histones, contributing to its role in regulating chromatin structure and transcription. frontiersin.org
While the common N-terminus of Sp100 is primarily involved in protein-protein interactions, features in its C-terminus can directly interact with DNA and histones. frontiersin.org The interaction with modified histones, such as acetylated lysines recognized by bromodomains, or specific methylation marks recognized by PHD domains, can target Sp100 to particular chromatin regions. mdpi.com This histone recognition, in addition to DNA binding by domains like the SAND domain found in Sp100B, C, and HMG isoforms, is considered an important mechanism for targeting Sp100 to specific chromatin locations to regulate transcription. frontiersin.orgmdpi.com
| Sp100 Domain | Interacting Histone/Mark | Functional Implication |
| PHD (Sp100C) | Repressive chromatin (tolerates activating marks except H3K4me, H3T6p) | Chromatin binding, Transcriptional regulation |
| BRD (Sp100C) | Acetylated lysines (putative) | Chromatin binding, Transcriptional regulation |
| C-terminus | Histones | Direct interaction with chromatin |
Histone H3 and Histone H4 are core components of the nucleosome, the basic unit of chromatin. ebi.ac.ukebi.ac.uk They undergo numerous post-translational modifications that influence chromatin structure and gene expression. frontiersin.orgebi.ac.ukebi.ac.uk Sp100's interaction with histones likely involves recognizing specific modification patterns.
Interactions with Transcription Factors and Co-regulators
Sp100 interacts with various transcription factors and co-regulators, influencing gene expression programs. nih.gov Sp100 can act as a transcriptional repressor or activator depending on the context and the interacting partners. nih.gov
Sp100 interacts physically and functionally with ETS-1, a member of the Ets family of transcription factors. nih.gov This interaction can occur through specific regions of ETS-1 (domains A+B and D+E+F). nih.gov Sp100 has been shown to strongly increase the transcriptional activation activity of ETS-1, acting as a coactivator. nih.gov Conversely, Sp100 can also inhibit transcription when brought to DNA through interactions with specific DNA-binding proteins, potentially by recruiting heterochromatin components like HP1. nih.govnih.gov
Besides ETS-1, Sp100 has been reported to interact with other transcription-related proteins. While not explicitly detailed in the provided search results regarding direct interactions with Sp100, Daxx, a PML-NB component that interacts with Sp100, is known to interact with sumoylated transcription factors and can repress transcription. researchgate.net This suggests an indirect link between Sp100 and a broader network of transcription factors through shared PML-NB localization and interactions with proteins like Daxx.
| Interacting Protein | Sp100 Interaction Type | Functional Consequence |
| ETS-1 | Physical and functional interaction | Potentiates ETS-1 transcriptional activation (coactivator) |
| DNA-binding proteins (e.g., hHMG2/DSP1, Bright) | Indirect recruitment to DNA | Transcriptional repression (via HP1 recruitment) |
Modulation of ETS1/ETS2 Transcriptional Activity by Sp100 Protein
Sp100 interacts with members of the ETS family of transcription factors, specifically ETS1 and ETS2. nih.govuniprot.orguniprot.orgwikigenes.org Sp100 can function as a transcriptional coactivator for both ETS1 and ETS2. uniprot.orguniprot.org Research has shown that Sp100 physically and functionally interacts with ETS1, and this interaction can stimulate ETS1's transcriptional activity. nih.gov Sp100 can strongly increase the activation of natural and ets-focused promoters by ETS1, involving the activation domain of ETS1. nih.gov This interaction highlights a connection between nuclear structures like PML-NBs and the regulation of gene expression mediated by ETS factors. nih.gov Under certain conditions, Sp100 may also act as a corepressor of ETS1, preventing its binding to DNA. uniprot.org
| Interacting Protein | Effect on Transcriptional Activity | Relevant Sp100 Domain | Notes |
| ETS1 | Stimulates / Coactivator; Can also act as Corepressor | Interaction domains (A+B and D+E+F of ETS1), Sp100 activation domain | Interaction is physical and functional. nih.gov |
| ETS2 | Coactivator |
Association with p53 and Homeodomain-Interacting Protein Kinase-2 (HIPK2)
Sp100 associates with the tumor suppressor protein p53 and the kinase HIPK2. genecards.orgnih.govnih.govwikigenes.org Sp100 and HIPK2 interact and partially colocalize within PML-NBs. genecards.orgnih.govwikigenes.org Studies have demonstrated that Sp100 and HIPK2 synergize to activate p53-dependent gene expression. genecards.orgnih.gov The cooperative effect of HIPK2 and Sp100 on the induction of p21(Waf1), a p53 target gene, is dependent on the presence of p53 and the kinase activity of HIPK2. genecards.orgnih.gov While downregulation of Sp100 levels by siRNA does not interfere with p53-mediated transcription directly, it abolishes the enhancing effect of HIPK2. genecards.orgnih.govwikigenes.org These findings suggest that Sp100 acts as a coactivator for HIPK2-mediated p53 activation. genecards.orgnih.govnih.gov
| Interacting Protein | Effect of Interaction | Notes |
| p53 | Sp100 and HIPK2 synergize for p53-dependent gene activation. | Cooperation is dependent on p53 and HIPK2 kinase function. genecards.orgnih.gov |
| HIPK2 | Interact and partially colocalize in PML-NBs; Sp100 acts as a coactivator for HIPK2-mediated p53 activation. | Interaction is important for enhancing p53-dependent transcription. genecards.orgnih.govnih.gov |
Interactions with other Nuclear Receptor Co-activators/Co-repressors
While the provided search results specifically highlight interactions with ETS factors and the p53/HIPK2 pathway in the context of transcriptional modulation, Sp100's localization within PML-NBs, which are known to be involved in nuclear receptor signaling and chromatin remodeling, suggests potential broader interactions with nuclear receptor co-activators and co-repressors. The search results indicate that Sp100 interacts with chromatin binding proteins like HP1 alpha, linking PML-NBs to the chromatin compartment. wikipedia.orgpnas.org Sp100's role in epigenetic regulation of chromatin, including the assembly of repressive marks, further supports its involvement in transcriptional control mechanisms that could intersect with nuclear receptor pathways. frontiersin.orgnih.gov
Interactions with Viral Proteins and Antagonistic Mechanisms
Sp100 plays a significant role in the host's intrinsic and innate antiviral immunity, particularly against DNA viruses. frontiersin.orgnih.govresearchgate.netnih.gov However, viruses, especially herpesviruses, have evolved mechanisms to counteract Sp100's antiviral functions by targeting the protein directly or indirectly. frontiersin.orgnih.govresearchgate.net
Interaction
Beyond the specific herpesvirus examples detailed above, Sp100's role as a component of PML-NBs positions it as a key factor in the broader host defense against various DNA viruses. frontiersin.orgnih.govresearchgate.netnih.gov The constitutive expression of Sp100 restricts the replication of many clinically important DNA viruses. frontiersin.orgnih.govresearchgate.netnih.gov Viral infection often triggers changes in the expression and localization of Sp100. wikipedia.org The mechanisms of interaction can involve direct binding between viral proteins and Sp100, or indirect effects mediated by the disruption of PML-NBs or modulation of Sp100's post-translational modifications like SUMOylation. frontiersin.orgnih.govasm.orgmdpi.comasm.org The outcome of these interactions often dictates the success of viral replication or the establishment of latency. frontiersin.orgnih.gov
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for detecting Sp100 protein isoforms in cellular models?
- Methodology : Use antibodies validated for specific isoforms (e.g., clone 2H1.1 for all seven human isoforms ). Combine Western blotting (WB) with SDS-PAGE to resolve isoforms, noting Sp100's aberrant electrophoretic mobility (observed molecular weight: 70–130 kDa ). For localization, perform immunofluorescence or immunocytochemistry in cell lines like HeLa, ensuring nuclear fractionation to avoid cytoplasmic contamination .
- Key Controls : Include recombinant this compound (e.g., ab114587 ) as a positive control and siRNA-mediated knockdown to confirm specificity .
Q. How can researchers address discrepancies in Sp100 molecular weight observed across studies?
- Analysis : Sp100’s acidic nature and post-translational modifications (e.g., SUMOylation ) cause migration anomalies in SDS-PAGE. Use high-resolution gels (e.g., 10–12% acrylamide) and compare results with recombinant full-length Sp100 (100.4 kDa ). Observed bands at 70–100 kDa may represent cleavage products or alternative splicing .
Q. What are the best practices for validating Sp100 antibodies in immunohistochemistry (IHC)?
- Protocol : Optimize antibody dilution (e.g., 1:50–200 for polyclonal antibodies ) and antigen retrieval methods (e.g., citrate buffer at pH 6.0). Validate using tissues or cell lines with known Sp100 expression (e.g., PML nuclear bodies in leukocytes ). Include isotype-matched negative controls and confirm nuclear localization .
Advanced Research Questions
Q. How does Sp100 interact with the PML nuclear body (NB) during viral infection?
- Experimental Design : Use co-immunoprecipitation (co-IP) to study Sp100-PML interactions in viral-infected cells (e.g., influenza A or HPV models ). Quantify colocalization via confocal microscopy and image analysis software (e.g., ImageJ). For functional insights, employ siRNA knockdown of Sp100 and assess viral replication efficiency .
- Contradictions : Some studies report Sp100’s antiviral role via ND10 body formation , while others suggest viral evasion mechanisms (e.g., HPV31 replication foci associating with Sp100 in differentiated cells ).
Q. What bioinformatics tools are effective for analyzing Sp100’s role in cancer pathways?
- Tools : Use cBioPortal for genomic alterations in cancers (e.g., pancreatic adenocarcinoma ), TIMER for immune infiltration analysis, and Metascape for pathway enrichment (e.g., retinoic acid receptor signaling ). Validate findings with proteomics datasets (e.g., LinkedOmics ).
- Data Integration : Cross-reference TCGA data with in vitro models to identify Sp100’s prognostic value and its correlation with TP53 mutations .
Q. How can proteogenomics approaches resolve unannotated Sp100 isoforms or small protein variants?
- Workflow : Apply gel-free fractionation and high-sensitivity mass spectrometry (e.g., Orbitrap Fusion MS ) to identify novel isoforms. Combine with RNA-seq data to validate splice variants. For bacterial homologs, use customized databases and peptide-to-genome mapping .
- Challenges : Distinguish Sp100 family members (e.g., SP110, SP140) due to sequence homology. Use isoform-specific antibodies or CRISPR-edited cell lines for functional studies .
Methodological Considerations
Q. What techniques are optimal for studying Sp100’s post-translational modifications (PTMs)?
- Approach : Use SUMOylation inhibitors (e.g., ginkgolic acid) to assess Sp100’s PTM-dependent localization . For ubiquitination studies, perform IP followed by anti-ubiquitin WB. Mass spectrometry with PTM-specific enrichment (e.g., SUMO-1 immunoprecipitation ) can map modification sites.
Q. How to resolve conflicting data on Sp100’s role in chromatin remodeling?
- Strategies : Compare ChIP-seq data across cell types (e.g., cancer vs. normal) to identify context-dependent interactions. Use CRISPR/dCas9-Sp100 fusions for locus-specific chromatin modulation and RNA-seq to assess transcriptional changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
